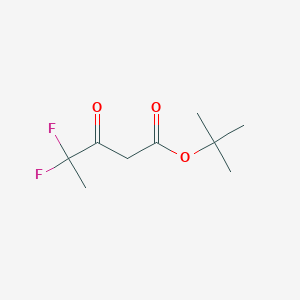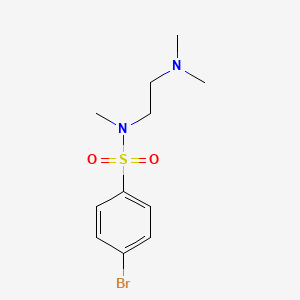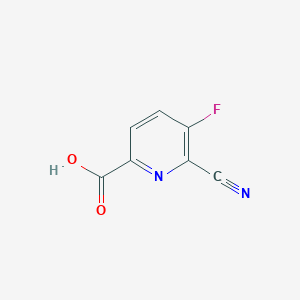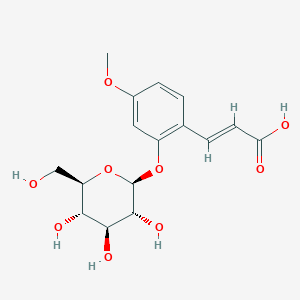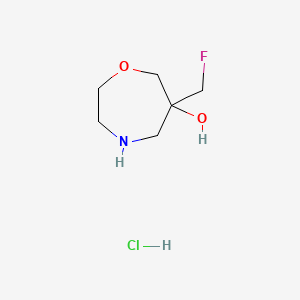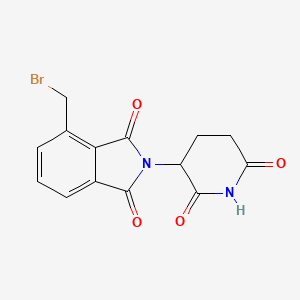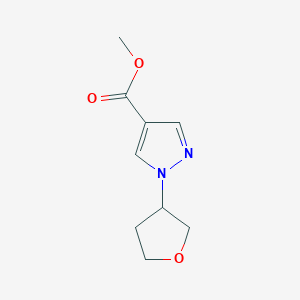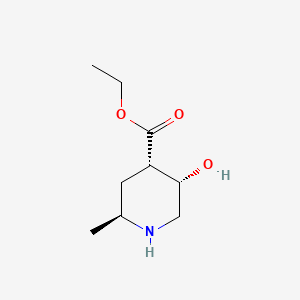
ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its piperidine ring structure, which is substituted with a hydroxy group and an ethyl ester group. The stereochemistry of the compound is defined by the (2S,4S,5S) configuration, which plays a crucial role in its reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a piperidine derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral rhodium or ruthenium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and consistent stereochemistry. The use of recyclable chiral catalysts and green solvents is also emphasized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: TsCl in pyridine followed by nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in enzyme-catalyzed reactions and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, where it can act as an inhibitor or activator. The hydroxy and ester groups play key roles in forming hydrogen bonds and other interactions with the target molecules, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Ethyl (2S,4S,5S)-5-hydroxy-2-methyl-piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyl-2-oxobutyrate: Another chiral ester with different functional groups and reactivity.
®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol: A complex chiral molecule with applications in antimicrobial research.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxy and ester groups, which confer distinct reactivity and biological properties.
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
ethyl (2S,4S,5S)-5-hydroxy-2-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-3-13-9(12)7-4-6(2)10-5-8(7)11/h6-8,10-11H,3-5H2,1-2H3/t6-,7-,8+/m0/s1 |
Clé InChI |
QZLKVVIHGBWBFH-BIIVOSGPSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1C[C@@H](NC[C@H]1O)C |
SMILES canonique |
CCOC(=O)C1CC(NCC1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


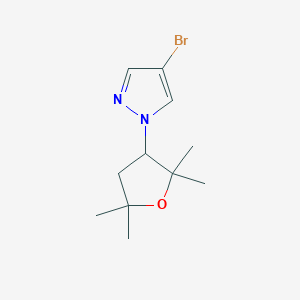
![N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)

![Ethyl 6-bromo-7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13917300.png)
![tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate](/img/structure/B13917307.png)
